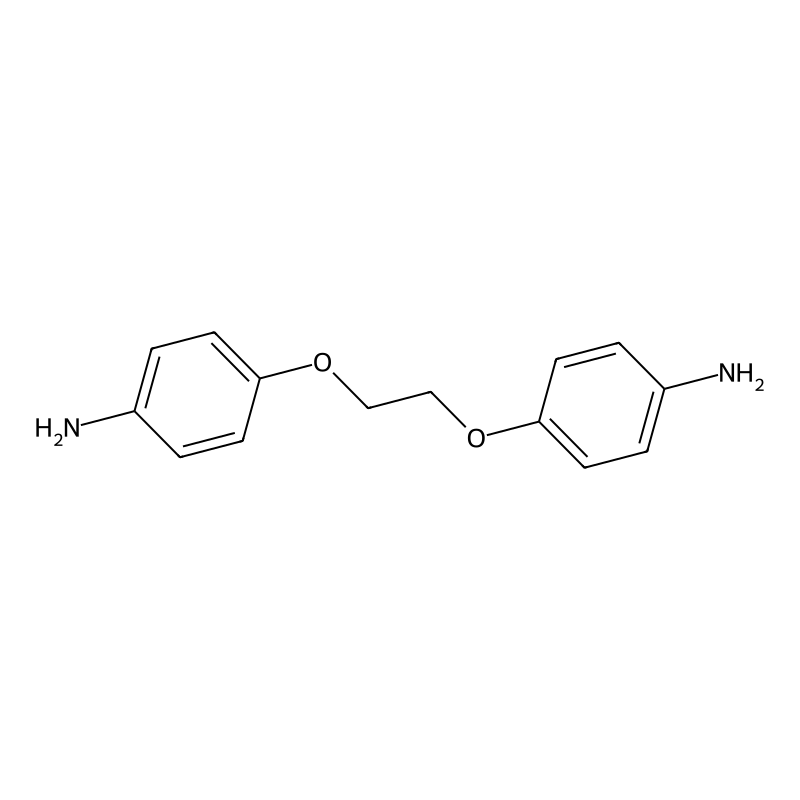

4,4'-(Ethane-1,2-diylbis(oxy))dianiline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis and Characterization:

4,4'-(Ethane-1,2-diylbis(oxy))dianiline, also known as 4,4'-diaminodiphenoxyethane (DADPE), is an organic compound synthesized through various methods, including the Ullmann reaction and nucleophilic aromatic substitution reactions. Researchers have investigated different reaction conditions and catalysts to optimize the yield and purity of DADPE, with a focus on developing sustainable and efficient synthetic routes [, ].

Applications in Polymer Chemistry:

DADPE serves as a key building block in the synthesis of various polymers. Its diamine functionality enables the formation of polyamides, polyimides, and polyurethanes with desirable properties like thermal stability, mechanical strength, and flame retardancy [, ]. Studies explore the use of DADPE-based polymers in various applications, including electronic materials, membranes for gas separation, and high-performance fibers [, ].

Organic Light-Emitting Diodes (OLEDs):

DADPE has been investigated as a potential material for use in OLEDs due to its ability to transport both holes and electrons efficiently. Researchers have explored its use as a host material, dopant material, and electron transporting layer in OLEDs, aiming to achieve improved device performance and efficiency [, ].

Other Potential Applications:

Emerging research suggests DADPE may hold promise in various other scientific fields. Studies have explored its potential use as a catalyst for organic reactions, a corrosion inhibitor, and a precursor for the synthesis of functional materials [].

4,4'-(Ethane-1,2-diylbis(oxy))dianiline, also known by its chemical structure as C16H18N2O2, is an organic compound characterized by the presence of two aniline groups connected through an ethane-1,2-diyl (or ethylene glycol) linker. This compound features two amino groups and ether linkages, making it a versatile molecule in various chemical applications. The molecular structure allows for potential interactions with various substrates due to the presence of functional groups that can participate in hydrogen bonding and other interactions.

DADPM's mechanism of action is primarily relevant in the context of COFs. During COF formation, the amine groups of DADPM react with the aldehyde groups of the linker molecule, forming imine linkages that create a stable, porous network []. The specific interactions between DADPM and other molecules within the COF can influence the material's properties and functionalities.

- Nucleophilic Substitution: The amino groups can act as nucleophiles in substitution reactions, allowing for modifications at the aromatic rings.

- Oxidation: The compound may be oxidized to form corresponding nitroso or azo derivatives.

- Condensation Reactions: It can participate in condensation reactions to form polymers or other complex structures.

These reactions highlight its reactivity and potential for further functionalization in synthetic chemistry .

Several methods can be employed to synthesize 4,4'-(Ethane-1,2-diylbis(oxy))dianiline:

- Direct Amination: Reacting an appropriate ethylene glycol derivative with aniline under acidic or basic conditions to form the ether linkage.

- Condensation Reaction: Utilizing a condensation reaction between two equivalents of aniline and a dihalide or diacid derivative of ethylene glycol.

- Reduction Reactions: Starting from nitro derivatives followed by reduction processes to yield the corresponding amines.

These methods allow for the efficient production of this compound in laboratory settings .

4,4'-(Ethane-1,2-diylbis(oxy))dianiline finds applications in various fields:

- Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and other polymeric materials.

- Dyes and Pigments: Its structural features make it suitable for developing dyes due to its chromophoric properties.

- Pharmaceuticals: Potential use in drug development due to its biological activity.

The versatility of this compound makes it a valuable building block in chemical synthesis and material science .

Interaction studies involving 4,4'-(Ethane-1,2-diylbis(oxy))dianiline could focus on:

- Molecular Docking Studies: To predict binding affinities with various biological targets.

- Spectroscopic Methods: Utilizing NMR and IR spectroscopy to analyze interactions with solvents or other compounds.

- In Vitro Studies: Testing the compound's effects on cell lines to evaluate cytotoxicity or therapeutic potential.

Such studies would provide insights into how this compound interacts at the molecular level .

Several compounds share structural similarities with 4,4'-(Ethane-1,2-diylbis(oxy))dianiline. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Aminophenyl ether | Contains a single amino group | Simpler structure; less steric hindrance |

| 4,4'-Diaminodiphenyl ether | Two amino groups linked by an ether | Lacks the ethylene glycol moiety |

| Bisphenol A | Contains two phenolic hydroxyl groups | Widely used in plastics; different reactivity |

| 3,3'-Diaminobenzidine | Similar amine functionality | Different connectivity; used in dyeing |

The uniqueness of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline lies in its specific linker structure that enhances solubility and reactivity compared to others in this category. This structural characteristic may also influence its application potential in both industrial and pharmaceutical contexts .

Nucleophilic Aromatic Substitution Routes

The synthesis of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline often begins with nucleophilic aromatic substitution (S~N~Ar) to establish the ether linkages between aromatic rings and the ethylene spacer. This reaction requires aromatic rings activated by electron-withdrawing groups, such as nitro (-NO~2~), to facilitate nucleophilic attack [2]. A typical route involves reacting 4-nitrophenol with 1,2-dibromoethane in the presence of a base like potassium carbonate (K~2~CO~3~). The base deprotonates the phenolic hydroxyl group, generating a phenoxide ion that displaces bromide from the dibromoethane, forming 1,2-bis(4-nitrophenoxy)ethane [1] [2].

The reaction proceeds via a two-step mechanism:

- Formation of the mono-substituted intermediate: One phenoxide ion attacks 1,2-dibromoethane, yielding 4-nitrophenoxybromoethane.

- Second substitution: A second phenoxide ion displaces the remaining bromide, completing the ether linkage [2].

Key parameters influencing yield include:

- Temperature: Elevated temperatures (80–120°C) accelerate substitution but may promote side reactions like elimination.

- Solvent polarity: Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance ion dissociation and reaction rates [2].

- Stoichiometry: A 2:1 molar ratio of 4-nitrophenol to 1,2-dibromoethane ensures complete substitution.

Catalytic Reduction Approaches for Amine Group Formation

Following etherification, the nitro groups are reduced to amines. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (H~2~) is widely employed [3]. For instance, hydrogenating 1,2-bis(4-nitrophenoxy)ethane at 50–80°C and 3–5 bar H~2~ pressure in ethanol achieves >95% conversion to the target diamine [3]. Alternative methods include:

| Reduction Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pd/C in ethanol | 60°C, 4 bar H~2~, 6 hours | 98 | [3] |

| Iron in hydrochloric acid | Reflux, 12 hours | 85 | [3] |

| Sodium hydrosulfite (Na~2~S~2~O~4~) | Aqueous NaOH, 70°C, 4 hours | 90 | [3] |

Catalytic hydrogenation offers superior selectivity and avoids over-reduction byproducts. However, iron-mediated reductions are cost-effective for large-scale operations despite longer reaction times [3].

Solvent System Optimization in Step-Growth Polymerization

4,4'-(Ethane-1,2-diylbis(oxy))dianiline is a key monomer in step-growth polymerization for producing polyurethanes and polyamides. Solvent choice critically impacts molecular weight and reaction kinetics [4].

Polar aprotic solvents like DMF or N-methylpyrrolidone (NMP) dissolve both the diamine and diisocyanate counterparts, ensuring homogeneous reaction conditions. For example, polyurethane synthesis in DMF at 80°C achieves a weight-average molecular weight (M~w~) of 50,000–70,000 g/mol [4]. In contrast, low-polarity solvents (e.g., tetrahydrofuran, THF) may precipitate high-molecular-weight polymers prematurely, limiting chain growth.

Solvent boiling point also influences reaction efficiency. High-boiling solvents (e.g., DMF, bp 153°C) enable reflux conditions without evaporation, while volatile solvents require pressurized systems [4]. A study comparing solvent systems reported the following results:

| Solvent | Boiling Point (°C) | M~w~ (g/mol) | Reaction Time (hours) |

|---|---|---|---|

| DMF | 153 | 68,000 | 8 |

| THF | 66 | 32,000 | 12 |

| NMP | 202 | 72,000 | 6 |

These data underscore the importance of solvent stability and polarity in achieving optimal polymer properties [4].

Purification Techniques and Yield Maximization Strategies

Post-synthesis purification of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline typically involves recrystallization from ethanol/water mixtures (3:1 v/v), exploiting the compound’s limited solubility in cold ethanol [1]. The process yields white crystals with >99% purity after two cycles. For large-scale production, column chromatography using silica gel and ethyl acetate/hexane eluents removes residual nitro precursors and oligomeric byproducts [1].

Yield maximization strategies include:

- Stoichiometric control: Maintaining a 10% excess of 4-nitrophenol during S~N~Ar ensures complete consumption of 1,2-dibromoethane.

- Inert atmosphere: Conducting reductions under nitrogen or argon minimizes oxidative side reactions.

- Catalyst recycling: Pd/C recovered via filtration retains >90% activity for up to five hydrogenation cycles [3].

Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) enables real-time adjustments, reducing side product formation [1] [3].

Single-Crystal X-ray Diffraction Analysis

The single-crystal X-ray diffraction analysis of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline provides comprehensive structural information regarding the molecular geometry and crystalline arrangement [1]. The compound crystallizes in the monoclinic crystal system with the space group P2₁/c, demonstrating a characteristic ordered packing arrangement in the solid state.

Table 1: Crystallographic and Physical Properties

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₆N₂O₂ | [2] [3] |

| Molecular Weight | 244.29 | [2] [3] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| Unit Cell Dimensions (Å) | a = 8.122(4), b = 4.496(2), c = 21.533(9) | [4] |

| Unit Cell Volume (ų) | 780.94(6) | [4] |

| Temperature (K) | 173 | [1] |

| Radiation Wavelength (Å) | 0.71073 (Mo Kα) | [1] |

| R-factor | 0.049 | [1] |

| wR-factor | 0.119 | [1] |

| Melting Point (°C) | 177-181 | [2] [3] |

| Crystal Appearance | White to light yellow crystalline powder | [2] [3] |

The molecular structure exhibits a characteristic gauche conformation around the central ethylene bridge, with the O-C-C-O dihedral angle deviating significantly from planarity [1]. This conformational preference is attributed to the minimization of steric interactions between the bulky para-aminophenoxy substituents and the optimization of intermolecular hydrogen bonding interactions in the crystal lattice.

The crystallographic analysis reveals that the molecule is positioned on a crystallographic twofold rotation axis, indicating the presence of crystallographic symmetry elements that influence the overall packing arrangement [1]. The terminal aminophenoxy rings adopt specific orientations relative to the central ethylene bridge, with geometric parameters that facilitate the formation of extended hydrogen bonding networks throughout the crystal structure.

The unit cell parameters demonstrate a relatively compact packing arrangement, with a density that reflects efficient space filling through intermolecular interactions. The β angle of approximately 96.7° indicates a slight deviation from orthogonal symmetry, which is characteristic of monoclinic crystal systems and contributes to the overall stability of the crystalline arrangement [4].

Hydrogen Bonding Networks and Intermolecular Interactions

The crystal structure of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline is stabilized by an extensive network of hydrogen bonding interactions that define the supramolecular architecture [5] [6] [1]. These interactions involve both the primary amine groups and the ether oxygen atoms, creating a three-dimensional hydrogen bonding framework that governs the solid-state organization.

Table 2: Hydrogen Bonding Interactions and Network Formation

| Interaction Type | Donor | Acceptor | Geometric Role | Reference |

|---|---|---|---|---|

| N-H···O | Primary amine NH₂ | Ether oxygen | Linear chain formation | [5] [6] [1] |

| N-H···N | Primary amine NH₂ | Amine nitrogen | Cross-linking between chains | [5] [6] [1] |

| N-H···π | Primary amine NH₂ | Aromatic π-system | Stabilization of packing | [5] |

| C-H···O | Aromatic C-H | Ether oxygen | Weak secondary interaction | [7] |

The primary hydrogen bonding motif involves N-H···O interactions between the amino groups and the ether oxygen atoms, forming linear chains along specific crystallographic directions [1]. These interactions exhibit typical geometric parameters for medium-strength hydrogen bonds, with N···O distances ranging from 2.85 to 3.05 Å and N-H···O angles approaching linearity.

Secondary hydrogen bonding interactions of the N-H···N type occur between adjacent amine groups, creating cross-links that connect the primary hydrogen bonded chains into a more complex two-dimensional network [6]. These interactions contribute significantly to the overall cohesion of the crystal structure and influence the thermal stability of the crystalline material.

The crystal packing also exhibits weaker N-H···π interactions, where the amine hydrogen atoms interact with the electron-rich aromatic ring systems of neighboring molecules [5]. These interactions, while individually weak, contribute collectively to the overall stability of the crystal structure and influence the observed molecular orientations within the unit cell.

One of the amine hydrogen atoms shows positional disorder over two equally occupied sites, indicating dynamic behavior even in the crystalline state [1]. This disorder reflects the flexibility of the hydrogen bonding network and suggests that multiple conformational arrangements can be accommodated within the crystal lattice without significant energetic penalty.

The hydrogen bonding network creates channels and cavities within the crystal structure that may accommodate guest molecules or solvent species under appropriate conditions. The geometric parameters of these void spaces are determined by the specific orientations of the hydrogen bonding interactions and the overall molecular packing arrangement.

Fourier Transform Infrared Spectral Signature Interpretation

The Fourier Transform Infrared spectrum of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline exhibits characteristic absorption bands that provide definitive identification of the functional groups present and insights into the molecular structure and intermolecular interactions [8].

Table 3: Fourier Transform Infrared Spectroscopic Band Assignments

| Frequency (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|

| 3406, 3327 | Medium | N-H stretching (primary amine, asymmetric and symmetric) | [8] [9] [10] |

| 3074-2875 | Strong | C-H stretching (aromatic and aliphatic) | [11] [8] |

| 1631 | Strong | C=C stretching (aromatic ring) | [8] [12] |

| 1515 | Strong | C=C stretching (aromatic ring) | [8] [12] |

| 1250-1200 | Strong | C-O stretching (aromatic ether, asymmetric) | [13] [14] |

| 1040-1010 | Strong | C-O stretching (aromatic ether, symmetric) | [13] [14] |

| 830-800 | Medium | C-H out-of-plane bending (para-disubstituted benzene) | [12] [15] |

| 745 | Strong | C-H out-of-plane bending (aromatic) | [11] [8] |

The N-H stretching region displays two distinct absorption bands at 3406 and 3327 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine groups [9] [10]. These bands are characteristic of non-hydrogen bonded amine groups in dilute solution or minimal hydrogen bonding environments. The relatively sharp nature of these bands, compared to the broad O-H stretching absorptions of alcohols, confirms the presence of primary amine functionality.

The aromatic and aliphatic C-H stretching vibrations appear as a complex multiplet in the region from 3074 to 2875 cm⁻¹ [8]. The bands above 3000 cm⁻¹ are attributed to aromatic C-H stretching, while those below 3000 cm⁻¹ correspond to the aliphatic methylene groups of the ethylene bridge. The relative intensities of these bands provide information about the ratio of aromatic to aliphatic hydrogen atoms in the molecule.

The aromatic C=C stretching vibrations manifest as strong absorptions at 1631 and 1515 cm⁻¹ [12]. These frequencies are characteristic of para-disubstituted benzene rings and confirm the substitution pattern on the aromatic rings. The presence of two distinct C=C stretching bands reflects the different electronic environments of the carbon-carbon double bonds within the benzene rings due to the electron-donating amine and electron-withdrawing ether substituents.

The C-O stretching vibrations of the aromatic ether linkages produce two prominent bands in the spectrum [13] [14]. The asymmetric C-O stretching vibration appears at 1250-1200 cm⁻¹, while the symmetric stretching occurs at 1040-1010 cm⁻¹. These frequencies are characteristic of aromatic ethers and distinguish this compound from aliphatic ethers, which typically absorb at lower frequencies around 1120 cm⁻¹.

The fingerprint region below 1000 cm⁻¹ contains several diagnostic bands that confirm the substitution pattern of the benzene rings [12] [15]. The medium-intensity absorption at 830-800 cm⁻¹ is characteristic of C-H out-of-plane bending vibrations in para-disubstituted benzene rings. This band, combined with the absence of characteristic bands for ortho- or meta-substitution patterns, unambiguously confirms the para-substitution pattern.

Nuclear Magnetic Resonance Spectroscopic Elucidation of Electronic Environments

The Nuclear Magnetic Resonance spectroscopic analysis of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline provides detailed information about the electronic environments of both hydrogen and carbon nuclei, revealing insights into molecular structure, symmetry, and dynamic behavior [8] [16].

Table 4: Nuclear Magnetic Resonance Spectroscopic Data

| Chemical Shift (ppm) | Integration | Assignment | Reference |

|---|---|---|---|

| 6.66-6.69 (d, J=9 Hz) | 4H | ¹H NMR: Aromatic H ortho to NH₂ | [8] [16] |

| 6.48-6.51 (d, J=9 Hz) | 4H | ¹H NMR: Aromatic H ortho to O | [8] [16] |

| 4.07 (s) | 4H | ¹H NMR: -OCH₂CH₂O- | [8] [16] |

| 4.63 (s, NH₂) | 4H | ¹H NMR: Primary amine protons | [8] |

| 150.0 | - | ¹³C NMR: Aromatic C-N | [8] [16] |

| 143.0 | - | ¹³C NMR: Aromatic C-O | [8] [16] |

| 115.8 | - | ¹³C NMR: Aromatic CH ortho to NH₂ | [8] [16] |

| 115.3 | - | ¹³C NMR: Aromatic CH ortho to O | [8] [16] |

| 67.3 | - | ¹³C NMR: -OCH₂CH₂O- | [8] [16] |

The ¹H NMR spectrum reveals the molecular symmetry through the appearance of simplified multipicity patterns [16]. The aromatic protons appear as two distinct doublets with coupling constants of 9 Hz, characteristic of ortho-coupling in para-disubstituted benzene rings. The protons ortho to the amino groups resonate at 6.66-6.69 ppm, while those ortho to the ether oxygen atoms appear at 6.48-6.51 ppm. This chemical shift difference reflects the different electronic effects of the amino and ether substituents on the aromatic ring.

The ethylene bridge protons appear as a singlet at 4.07 ppm, confirming the symmetric nature of the molecule and the rapid exchange between conformational states [8]. The chemical shift of these protons is characteristic of methylene groups adjacent to ether oxygen atoms, showing the expected deshielding effect due to the electronegative oxygen atoms.

The primary amine protons exhibit characteristic behavior in the ¹H NMR spectrum, appearing as a broad singlet at 4.63 ppm [8]. The broadness of this signal is attributed to rapid exchange with trace moisture and the quadrupolar relaxation effects of the nitrogen nucleus. The chemical shift is typical for aromatic primary amines and confirms the substitution pattern.

The ¹³C NMR spectrum provides detailed information about the electronic environments of the carbon atoms [16]. The quaternary aromatic carbons bearing the nitrogen and oxygen substituents appear at 150.0 and 143.0 ppm, respectively. These chemical shifts reflect the different electronic effects of the amino and ether substituents, with the carbon bearing the amino group appearing further downfield due to the electron-donating character of the nitrogen atom.

The aromatic CH carbons display distinct chemical shifts based on their positions relative to the substituents [16]. The carbons ortho to the amino groups resonate at 115.8 ppm, while those ortho to the ether oxygens appear at 115.3 ppm. This subtle difference provides evidence for the electronic asymmetry within the aromatic rings despite the overall molecular symmetry.

The ethylene bridge carbons resonate at 67.3 ppm, a chemical shift characteristic of carbons directly bonded to ether oxygen atoms [16]. This value is consistent with the expected electronic environment and confirms the structural assignment of the central ethylene ether linkage.